Product packaging for Rifamycin(Cat. No.:CAS No. 6998-60-3)

Rifamycin

Número de catálogo: B1679328
Número CAS: 6998-60-3
Peso molecular: 697.8 g/mol
Clave InChI: HJYYPODYNSCCOU-ODRIEIDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rifamycin is a group of antibiotics, first isolated in 1957, characterized by an ansa structure that is unique to this class . It is a natural product synthesized by the bacterium Amycolatopsis rifamycinica . Its profound research value lies in its potent, bactericidal mechanism of action: it selectively inhibits bacterial DNA-dependent RNA polymerase by binding to the enzyme's beta-subunit . This binding blocks RNA synthesis, leading to the cessation of bacterial growth . This compound is a cornerstone compound in microbiological research, particularly in studies concerning Mycobacterium species, including investigations into tuberculosis . Furthermore, its derivatives, such as rifampin and rifaximin, are critical tools for exploring antibiotic resistance, pharmacokinetics, and the treatment of various bacterial infections . A significant area of study involves the mechanisms of this compound failure, which includes target site mutations in the rpoB gene, antibiotic inactivation, and the emergence of phenotypic resistance and tolerance . This reagent is supplied for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H47NO12 B1679328 Rifamycin CAS No. 6998-60-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYPODYNSCCOU-ODRIEIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt)
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1032014
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

6998-60-3
Record name Rifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6998-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Rifamycin: Origin and Biological Context

Natural Product Discovery and Initial Characterization

The journey of rifamycin began with the screening of natural products for antimicrobial activity. This led to the isolation of compounds from specific bacterial genera, marking the initial characterization of these unique molecules.

Isolation from Actinomycete Genera

Rifamycins (B7979662) are primarily isolated from bacteria belonging to the order Actinomycetales, a group known for producing a wide array of bioactive secondary metabolites. Two key genera have been identified as significant sources of these compounds.

The primary source of naturally occurring rifamycins is the Gram-positive bacterium Amycolatopsis mediterranei. nih.govwikipedia.orginternationalscholarsjournals.comwikipedia.orgasm.org This organism was first isolated in 1957 from a soil sample collected near Saint-Raphaël in southern France. wikipedia.orgmdpi.comnih.gov Initially, it was classified under the genus Streptomyces, named Streptomyces mediterranei. wikipedia.orginternationalscholarsjournals.comwikipedia.orgasm.org Later, in 1969, the bacterium was reclassified as Nocardia mediterranei based on its cell wall characteristics. wikipedia.orginternationalscholarsjournals.comwikipedia.org The genus was finally recognized as Amycolatopsis in 1986, and the species became Amycolatopsis mediterranei, due to the absence of mycolic acids in its cell wall and its susceptibility to specific phages. wikipedia.orginternationalscholarsjournals.comwikipedia.orgnih.gov In 2004, based on 16S ribosomal RNA gene sequencing, the type strain was reclassified as a new species, Amycolatopsis rifamycinica. wikipedia.orgwikipedia.org Fermentation cultures of this bacterium yield a mixture of this compound antibiotics. internationalscholarsjournals.commdpi.com

More recently, this compound-related polyketides have been isolated from marine-derived bacteria, specifically from the genus Salinispora. mdpi.comresearchgate.netnih.govresearchgate.net Salinispora arenicola, an actinomycete strain isolated from marine sediment, has been shown to produce this compound analogs, including this compound B and this compound SV. mdpi.comresearchgate.netnih.govasm.org This discovery highlights marine environments as potential new sources for this compound compounds. asm.org Research on Salinispora arenicola has led to the isolation of several this compound-related polyketides, including novel derivatives. mdpi.comresearchgate.net

Classification as Ansamycins

Rifamycins belong to a larger family of bacterial secondary metabolites known as ansamycins. wikipedia.orgwikipedia.orgtaylorandfrancis.com The term "ansamycin" is derived from the Latin word "ansa," meaning "handle," which refers to the characteristic molecular structure of these compounds. wikipedia.org Ansamycins consist of an aromatic moiety bridged by an aliphatic chain. wikipedia.org In the case of rifamycins, the aromatic system is a naphthalene (B1677914) or naphthoquinone ring. wikipedia.org This unique structural feature is key to their biological activity.

Historical Development of this compound B and SV

The initial isolation from Amycolatopsis mediterranei yielded a complex mixture of rifamycins. internationalscholarsjournals.comoup.com Among these, this compound B was the only component that could be easily isolated in a pure crystalline form, particularly in the presence of sodium diethylbarbiturate. nih.govmdpi.comoup.com Although this compound B itself exhibited limited biological activity, it was a crucial precursor. oup.comcapes.gov.brnih.gov Chemical modifications of this compound B led to the discovery of this compound SV, which demonstrated significantly enhanced activity. nih.govoup.comcapes.gov.brnih.govbio-conferences.org this compound SV was one of the first rifamycins to be used clinically. nih.govbio-conferences.org The understanding of the structure-activity relationships of rifamycins, derived from studies on compounds like this compound B and SV, was instrumental in the subsequent synthesis and development of more potent derivatives, such as rifampin. oup.comcapes.gov.brnih.gov

Data Table: Key Source Organisms of this compound

Organism NameOriginal Classification(s)Current Classification (if different)Source Environment
Amycolatopsis mediterraneiStreptomyces mediterranei, Nocardia mediterraneiAmycolatopsis rifamycinica (for type strain)Soil
Salinispora arenicola-Salinispora arenicolaMarine Sediment

Data Table: Historical Development of Key Rifamycins

CompoundOriginInitial ActivitySignificance
This compound BA. mediterraneiLimitedKey isolatable precursor for chemical modification
This compound SVDerived from this compound BEnhancedOne of the first clinically used rifamycins

Rifamycin Biosynthesis and Metabolic Engineering

Biosynthetic Pathway Elucidation

The carbon skeleton of rifamycin B is constructed through a type I polyketide synthase (PKS) system, initiating with an unusual starter unit and undergoing chain extension via specific units. wikipedia.orgnih.govnih.govindiatimes.com Early studies utilizing stable isotope tracing and NMR spectroscopy were instrumental in establishing the origin of the carbon skeleton. wikipedia.orgindiatimes.com

Role of 3-Amino-5-Hydroxybenzoic Acid (AHBA) as Starter Unit

The biosynthesis of this compound commences with the uncommon starting unit, 3-amino-5-hydroxybenzoic acid (AHBA). wikipedia.orgwashington.edunih.govnih.govindiatimes.com AHBA serves as the initiator for the polyketide synthase in the assembly of the this compound structure. wikipedia.org

AHBA is formed by a novel branch of the shikimate pathway, known as the aminoshikimate pathway. washington.eduwikipedia.orgnih.gov This pathway parallels the initial steps of shikimate biosynthesis. washington.edu The aminoshikimate pathway is present in microorganisms such as Amycolatopsis mediterranei, Actinosynnema pretiosum, and Streptomyces collinus. researchgate.netnih.gov The pathway involves the conversion of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) to 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS), which is then aromatized to AHBA by AHBA synthase. nih.govresearchgate.netnih.gov

A set of genes within the this compound biosynthetic gene cluster are believed to be necessary for the biosynthesis of AHBA. pnas.org Specifically, the rif cluster contains genes rifG through rifN, which have been shown to biosynthesize AHBA. wikipedia.orgmdpi.com Seven genes, rifG, -H, -J, -K, -L, -M, and -N, in the this compound gene cluster are thought to be required for AHBA biosynthesis. pnas.org Homologs of some of these genes have also been found in other ansamycin (B12435341) gene clusters. pnas.org

The AHBA biosynthetic genes within the rif cluster include:

rifH encoding aminoDAHP synthase, which catalyzes the condensation between 1-deoxy-1-imino-d-erythrose 4-phosphate and phosphoenolpyruvate. indiatimes.comresearchgate.net

rifG encoding aminoDHQ synthase, which cyclizes aminoDAHP to aminoDHQ. researchgate.net

rifJ encoding aminoDHQ dehydratase, which dehydrates aminoDHQ to aminoDHS. researchgate.net

rifK encoding AHBA synthase, which catalyzes the dehydration and aromatization of 5-amino-5-deoxy-3-dehydroshikimate (aminoDHS) to AHBA. researchgate.netnih.govuniprot.org RifK may also have a role as a transaminase in forming the AHBA precursor kanosamine, potentially acting in a complex with RifL. indiatimes.comnih.govuniprot.org

rifL encoding an oxidoreductase involved in the synthesis of the precursor iminoE4P. researchgate.netnih.gov

rifM encoding a phosphatase (UDP-kanosamine phosphatase). researchgate.netnih.gov

rifN encoding a kinase (kanosamine kinase), which phosphorylates kanosamine to kanosamine-6-phosphate. researchgate.netnih.gov

Table 1: Proposed Roles of Genes Involved in AHBA Biosynthesis

GeneProposed Role
rifGAminoDHQ synthase
rifHAminoDAHP synthase
rifJAminoDHQ dehydratase
rifKAHBA synthase, potential transaminase role
rifLOxidoreductase
rifMPhosphatase
rifNKinase

Polyketide Assembly via Type I Polyketide Synthase (PKS I)

The assembly of the this compound polyketide backbone is carried out by a type I polyketide synthase (PKS I) machinery. wikipedia.orgnih.govnih.govindiatimes.com This process involves the sequential addition of specific chain extension units to the AHBA starter unit. nih.govnih.govindiatimes.com

The ansa chain of this compound is derived from acetate (B1210297) and propionate (B1217596) units. wikipedia.orgindiatimes.com The polyketide pathway involves chain extension using acetate and propionate units. washington.edunih.govnih.gov Specifically, the carbon skeleton of this compound B is built using two acetate and eight propionate units, in addition to the AHBA starter molecule. wikipedia.orgnih.govindiatimes.com

The this compound biosynthetic gene cluster (rif cluster) is responsible for the biosynthesis of rifamycins (B7979662). wikipedia.orgmdpi.com This cluster is approximately 90 kb in size and contains genes required for AHBA biosynthesis, polyketide biosynthesis, modification, export, and regulation. washington.edunih.govnih.govpnas.orgnih.govnih.govfrontiersin.orgresearchgate.net The cluster includes a large type I polyketide synthase region of about 50 kb. washington.edu

The PKS genes, designated rifA through rifE, encode a modular type I polyketide synthase. indiatimes.comnih.gov These genes are organized colinearly with the sequence of chain elongation steps. nih.govnih.gov The Rif-PKS consists of a nonribosomal peptide synthetase-like loading domain, responsible for activating AHBA, and 10 chain extension modules. nih.govpnas.org Each module typically contains domains for ketosynthase, acyltransferase (loading malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein. nih.gov The rifF gene encodes an amide synthase that catalyzes the cyclization of the polyketide backbone. indiatimes.compnas.org

Table 2: Key Genetic Components of the this compound Biosynthetic Cluster

Genetic Region/GenesFunction
rifG-rifNAHBA biosynthesis
rifA-rifEType I Polyketide Synthase (PKS) for chain elongation
rifFAmide synthase for polyketide cyclization
rifS-rifZEntire rif cluster, including genes for modification, export, regulation

The genetic organization of the rif cluster shows high conservation in PKS and AHBA synthase regions when compared to other this compound producers. mdpi.com

Post-PKS Modification and Cyclization

Following the assembly of the linear polyketide chain by the PKS, a series of post-PKS modifications and cyclization reactions occur to yield the mature this compound structure. nih.gov The this compound biosynthetic gene cluster contains numerous tailoring genes responsible for these modifications, including hydroxylations, methylations, and acetylations. nih.govscite.ai

One crucial step is the cyclization of the linear undecaketide intermediate. This reaction is catalyzed by an amide synthase, encoded by the rifF gene, which releases the polyketide chain and forms the macrocyclic lactam structure. wikipedia.orgnih.govnih.gov Oxidative cyclization leading to the formation of the naphthoquinone chromophore is also a key post-PKS modification. nih.gov Studies suggest this oxidative cyclization may occur during, rather than after, PKS assembly, possibly between the tetraketide and pentaketide (B10854585) stages. nih.gov

Further late-stage modifications transform intermediate rifamycins, such as proansamycin X, into biologically active forms like this compound SV and this compound B. scite.airesearchgate.net Enzymes like the two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 have been implicated in these late steps, mediating unique C-O bond formation and atypical P450-catalyzed transformations. nih.gov Genes in regions IV and I of the this compound gene cluster, including rifS, rifT, rifF, and orf0, are conserved and suggested to be involved in essential modifications during this compound maturation. nih.govresearchgate.net

Genetic and Metabolic Engineering Approaches for Biosynthesis

Genetic and metabolic engineering strategies have been extensively applied to Amycolatopsis mediterranei and other producing strains to improve this compound yield and generate novel derivatives. mdpi.comnih.govnih.govresearchgate.net

Strain Improvement and Pathway Optimization

Traditional strain improvement programs for this compound overproduction in A. mediterranei have been pursued for decades, leading to strains with increased productivity. scite.airesearchgate.netnih.gov The availability of genome sequences for strains like A. mediterranei S699 and U32 has provided deeper insights into this compound biosynthesis, offering new avenues for rational strain improvement and the generation of analogs. scite.aiasm.org

Optimization of fermentation conditions, such as the addition of yeast extract and specific nitrogen sources like KNO3, has also been shown to significantly increase this compound B production in A. mediterranei. researchgate.net

Targeted Gene Deletion and Inactivation Studies (e.g., rifT, rifQ, rifO)

Targeted gene deletion and inactivation studies have been instrumental in understanding the roles of specific genes in the this compound biosynthetic pathway and for generating novel this compound derivatives. nih.govnih.govnih.gov

Deletion of the kst cluster, responsible for kosinostatin biosynthesis, in Micromonospora sp. strain TP-A0468 led to the discovery and enrichment of novel 16-demethylrifamycins by redirecting metabolic flux towards the this compound pathway. nih.govasm.orgnih.govx-mol.com

In A. mediterranei, genes like rifQ and rifO have been targeted for their roles in regulating this compound biosynthesis. RifQ is a TetR-family repressor involved in a feedback regulatory system. nih.govfrontiersin.orgresearchgate.net Deletion of rifQ has been shown to increase this compound production, as the absence of RifQ removes its repressive effect on rifP expression. nih.govfrontiersin.orgresearchgate.net Overexpression of rifO, which is putatively involved in the production of the B-factor (a stimulatory factor for this compound B synthesis), has also been shown to increase this compound derivative production. nih.govfrontiersin.org

Studies on the rifT gene, encoding a putative NADH-dependent dehydrogenase, in A. mediterranei S699 have revealed its involvement in the dehydrogenation of proansamycin X. mdpi.com Deletion of rifT resulted in the isolation of novel 8-deoxy-rifamycin derivatives, indicating that RifT is responsible for the deoxygenation at C-8 during normal biosynthesis. mdpi.com Inactivation of rifS and rifT homologs in Salinispora arenicola also resulted in the total loss of this compound biosynthesis, suggesting potential polar effects on downstream PKS genes. nih.gov

Combinatorial Biosynthesis and Domain Swapping in PKS

Combinatorial biosynthesis, involving the genetic manipulation of biosynthetic pathways, is a powerful approach to generate novel natural product structures. nih.gov For this compound, this involves modifying the modular type I PKS responsible for assembling the polyketide backbone. nih.govnih.govfrontiersin.org

The this compound PKS-I is structurally and functionally similar to the 6-deoxyerythronolide B synthase (DEBS) from the erythromycin (B1671065) biosynthetic pathway, where domain swapping has been successfully demonstrated to create new erythromycin analogs. nih.govconicet.gov.ar While the A. mediterranei this compound B biosynthetic gene cluster was initially considered more rigid to combinatorial approaches, it has been successfully manipulated. nih.govfrontiersin.org An example is the creation of strain DCO36, where the rifAT6 domain, which incorporates methyl malonyl-CoA, was exchanged with the rapAT2 domain from the rapamycin (B549165) PKS, which incorporates malonyl-CoA. nih.govfrontiersin.org This resulted in the production of 24-desmethyl this compound B in addition to this compound B. nih.govfrontiersin.org

The feasibility of domain and module swapping in PKSs has been demonstrated, allowing for the creation of hybrid PKSs capable of producing unnatural compounds with altered structures. conicet.gov.ar This approach holds promise for expanding the structural diversity of rifamycins. pnas.org

Metabolic Flux Redirection for Novel Rifamycins

Redirecting metabolic flux within the producing organism is another strategy to enhance the production of desired compounds or unveil the biosynthesis of cryptic natural products. nih.govasm.orgnih.govresearchgate.net

As demonstrated in Micromonospora sp. strain TP-A0468, deleting a competing biosynthetic pathway (kosinostatin) successfully redirected metabolic resources towards the this compound pathway, leading to the discovery of novel 16-demethylrifamycins. nih.govasm.orgnih.govx-mol.com This indicates that metabolic flux redirection can be a valuable method for discovering novel this compound analogs, particularly in organisms with multiple potential polyketide gene clusters. nih.govasm.org

Enzyme Characterization in Biosynthetic Steps

Characterizing the enzymes involved in this compound biosynthesis is crucial for understanding the pathway and facilitating metabolic engineering efforts. This includes enzymes responsible for AHBA synthesis, PKS activity, and post-PKS modifications. wikipedia.orgnih.gov

Studies have focused on characterizing enzymes involved in the late steps of this compound biosynthesis, such as Rif15 and Rif16, to understand the transformations leading to this compound SV and B. nih.gov Characterization of enzymes involved in post-translational modifications, such as methyltransferases, provides insights into the maturation process of rifamycins. jst.go.jpacs.org

Molecular Mechanism of Action of Rifamycins

Target Identification and Specificity

Rifamycins (B7979662) exert their effects by specifically targeting bacterial RNAP, a crucial enzyme responsible for transcribing DNA into RNA. nih.govasm.orgpatsnap.comnih.gov This enzyme is essential for bacterial growth and replication. patsnap.com

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

Rifamycins are potent inhibitors of bacterial DNA-dependent RNA polymerase. wikipedia.orgnih.govasm.orgpatsnap.comnih.govbiorxiv.orgpnas.orgresearchgate.netnih.gov This inhibition is a common mechanism among structurally related rifamycins with antibacterial activity. nih.gov Studies have shown that rifamycins block bacterial transcription by inhibiting this enzyme. drugbank.comresearchgate.net

Selective Binding to Prokaryotic RNAP Beta-Subunit (rpoB)

Rifamycins selectively bind to the beta subunit (β) of prokaryotic RNAP, which is encoded by the rpoB gene. patsnap.combiorxiv.orgresearchgate.netresearchgate.netdrugbank.comnih.govpnas.orgwikipedia.orgoup.commdpi.comasm.orgresearchgate.net This specific binding to the β subunit is critical for their inhibitory activity. biorxiv.orgresearchgate.net The binding of rifamycins to RNAP was initially confirmed by mapping almost all rifampicin-resistant mutations to the rpoB gene. nih.gov

Differential Affinity for Mammalian RNAP

A key aspect of rifamycins' selective toxicity is their differential affinity for bacterial versus mammalian RNAP. Rifamycins exhibit a very poor affinity for the analogous mammalian enzyme. wikipedia.org The binding constant of rifampicin (B610482) for eukaryotic RNAP is at least 100 times higher than its binding constant for prokaryotic enzymes. nih.govresearchgate.net This significantly reduced binding in eukaryotic cells makes them much less sensitive to the action of rifamycins, often cited as being at least 100 to 10,000 times less sensitive. drugbank.com This differential affinity allows rifamycins to target bacterial RNAP without significantly harming human cells. patsnap.comnih.govresearchgate.net

Detailed Molecular Interaction and Inhibition Mode

The molecular interaction between rifamycins and bacterial RNAP has been extensively studied, revealing a specific binding site and a distinct mode of inhibition.

Binding Site within the RNAP RNA Exit Tunnel

Rifamycins bind to a specific pocket within the bacterial RNAP. This binding site is located in the β subunit, deep within the DNA/RNA channel. researchgate.netoup.com Specifically, the binding occurs adjacent to the RNAP active center, along the path where the nascent RNA transcript emerges. pnas.orgnih.govpnas.orgacs.orgrcsb.orgnih.gov This location within the RNA exit tunnel is crucial for their inhibitory mechanism. biorxiv.orgnih.govacs.org

Steric-Occlusion Mechanism of Transcription Inhibition

The primary mechanism by which rifamycins inhibit transcription is through steric occlusion. wikipedia.orgpnas.orgrutgers.eduosti.gov By binding within the RNA exit tunnel, rifamycins physically block the path of the elongating RNA chain. wikipedia.orgnih.govresearchgate.netacs.orgrcsb.orgnih.gov This obstruction prevents the synthesis of RNA products longer than 2-3 nucleotides. biorxiv.orgpnas.orgresearchgate.netoup.comrcsb.orgnih.gov The steric clash between the growing oligonucleotide and the bound this compound molecule effectively halts further RNA production. wikipedia.orgrcsb.org This mechanism primarily affects the initiation of transcription, preventing the transition to the elongation phase. pnas.orgoup.com

While an allosteric modulation mechanism involving the reduction of Mg2+ affinity to the active site was previously proposed, later studies, including crystal structures, have not supported this model, reinforcing the steric-occlusion model as the predominant mechanism. nih.govpnas.orgnih.gov

Data Tables

Based on the information regarding the differential affinity of Rifampicin for prokaryotic and eukaryotic RNAP:

Enzyme TypeBinding Constant (Kd) for RifampicinRelative Sensitivity to Rifamycins
Prokaryotic RNAP~20 nM (for E. coli) nih.govHigh
Eukaryotic RNAPAt least 100 times higher than prokaryotic RNAP nih.govresearchgate.netLow (100 to 10,000 times less sensitive) drugbank.com

Detailed Research Findings

Research findings, including crystal structures of bacterial RNAP in complex with rifamycins, have provided significant insights into the molecular mechanism of action. The crystal structure of Thermus aquaticus RNAP bound to rifampicin showed the antibiotic occupying a pocket in the β subunit within the DNA/RNA channel, approximately 12 Å away from the active site. researchgate.net This structural data supports the steric-occlusion model by demonstrating the physical placement of rifampicin in a position that would impede the elongating RNA transcript. pnas.orgresearchgate.net Further studies, including those on Mycobacterium tuberculosis RNAP, have consistently shown that rifampicin functions via this steric-occlusion mechanism, preventing RNA extension. rutgers.eduosti.gov

Mutations in the rpoB gene, particularly within a region known as the "Rifampicin Resistance Determining Region (RRDR)", are a major cause of this compound resistance. wikipedia.orgmdpi.comresearchgate.net These mutations typically lead to amino acid changes in the β subunit that reduce the affinity of RNAP for rifamycins, often by altering the drug-binding residues or affecting the shape of the binding site. nih.govwikipedia.orgmdpi.comasm.org

Prevention of RNA Chain Elongation at Early Stages

This compound binding to RNAP primarily prevents the elongation of the RNA chain, particularly at the early stages of transcription. patsnap.comnih.govchemeurope.com The antibiotic molecule physically obstructs the path of the growing RNA transcript as it emerges from the RNAP exit tunnel. researchgate.netsci-hub.sewikipedia.orgbiorxiv.org This steric block impedes the synthesis of RNA strands longer than 2-3 nucleotides, leading to abortive transcription and preventing the formation of full-length messenger RNA. patsnap.comnih.govsci-hub.sewikipedia.orgbiorxiv.org While some studies initially suggested effects on the initiation phase, the prevailing model indicates that the main inhibitory effect is on the elongation process after the formation of the initial phosphodiester bonds. nih.govchemeurope.com However, some this compound derivatives, such as rifabutin (B1679326), may inhibit elongation at earlier stages compared to others like rifampicin. nih.gov Additionally, certain this compound congeners, like kanglemycin A, may also interfere with the initial phosphodiester bond formation by affecting the binding of initiating nucleotides. nih.gov

Role of Naphthalene (B1677914) Ring and Phenolic Hydroxyl Groups in Binding

The chemical structure of rifamycins features a naphthol or naphthoquinone core spanned by an aliphatic ansa chain. rcsb.orgsci-hub.sewikipedia.org The interaction between rifamycins and bacterial RNAP involves specific chemical groups within the antibiotic structure. The naphthalene ring and its associated phenolic hydroxyl groups play a crucial role in the binding affinity. drugbank.comresearchgate.netnih.govrcsb.orgsci-hub.sewikipedia.org Hydrogen bonds are formed between the hydroxyl groups linked to the naphthalene core and specific amino acid residues within the this compound binding pocket on the RNAP β-subunit. researchgate.netnih.govrcsb.orgsci-hub.se Stacking interactions between the naphthalene ring and aromatic moieties in the polymerase have also been suggested to contribute to the binding. drugbank.comnih.gov Furthermore, the presence of zinc atoms in the polymerase may facilitate the binding of the phenolic hydroxyl groups of the naphthalene ring. drugbank.comnih.gov

Molecular Mechanisms of Rifamycin Resistance

Target-Mediated Resistance

Target-mediated resistance to rifamycins (B7979662) is predominantly caused by genetic mutations in the genes encoding the bacterial RNA polymerase, particularly the rpoB gene which codes for the β-subunit, the primary binding site of rifamycins. nih.govwikipedia.orgbiomedicineonline.orgnih.gov

Point Mutations in the rpoB Gene

Point mutations within the rpoB gene are the most common cause of acquired rifamycin resistance in various bacterial species, including Mycobacterium tuberculosis and Staphylococcus epidermidis. nih.govwikipedia.orgbiomedicineonline.orgnih.govbrieflands.comoup.com These mutations lead to structural changes in the RNAP that reduce the affinity of the antibiotic for its binding site. acs.orgnih.govwikipedia.orgbiomedicineonline.org

Rifampicin-Resistance-Determining-Region (RRDR) Mutagenesis

The vast majority of rifampicin (B610482) resistance-conferring mutations in M. tuberculosis are located within a specific 81-base pair hotspot region of the rpoB gene, known as the Rifampicin-Resistance-Determining-Region (RRDR). nih.govwikipedia.orgbrieflands.commdpi.comasm.orgresearcherslinks.comtandfonline.com This region corresponds to amino acid residues that line the rifampicin binding pocket on the RNAP β-subunit. sci-hub.se Mutations within the RRDR, such as substitutions at codons 516, 526, and 531 (using E. coli numbering), are frequently observed in resistant clinical isolates. brieflands.comnih.govplos.org For instance, the S531L mutation in M. tuberculosis (corresponding to S531L in E. coli) is a highly prevalent mutation associated with rifampicin resistance. nih.govresearchgate.net Mutations outside the RRDR can also contribute to resistance, although they are less common and may confer lower levels of resistance or have compensatory roles. mdpi.comtandfonline.comasm.orghkmj.org

Prevalence of specific RRDR mutations in M. tuberculosis clinical isolates can vary geographically. A study in Anqing, China, found that among rifampicin-resistant strains with rpoB mutations, 31.58% had mutations at codon 526 and 31.58% at codon 531. brieflands.com

Here is a sample representation of common rpoB mutation sites in M. tuberculosis and their associated resistance levels:

M. tuberculosis Codon (E. coli equivalent)Amino Acid ChangeAssociated Resistance LevelSource
450 (531)Ser → Leu (S450L)High nih.govnih.gov
445 (526)His → Asp/Tyr/ArgHigh nih.govnih.gov
435 (516)Asp → Val (D435V)Moderate nih.govnih.gov
435 (516)Asp → Val (D516V)High asm.org
428 (507)Ser → Thr (S428T)Possible Compensatory who.int
452 (533)Leu → Pro (L452P)Rare RIFR marker, putative compensatory frontiersin.org

Note: E. coli numbering is often used as a reference due to extensive historical studies. wikipedia.orgfrontiersin.org

Altered Drug Affinity for RNAP

Point mutations within the rpoB gene, particularly within the RRDR, lead to structural changes in the β-subunit of RNAP. acs.orgnih.govwikipedia.orgbiomedicineonline.org These alterations modify the this compound binding pocket, resulting in a decreased affinity of the enzyme for the antibiotic. acs.orgwikipedia.orgasm.orgsci-hub.senih.gov For example, the S531L mutation in E. coli RNAP (equivalent to S450L in M. tuberculosis) can cause a disordering of the rifampicin binding interface, reducing drug affinity. nih.govresearchgate.net The H526Y mutation (equivalent to H445Y in M. tuberculosis) can reshape the binding pocket, creating steric clashes that prevent rifampicin binding. nih.govresearchgate.net Computational studies on M. tuberculosis RNAP with mutations like S456L and D441V (equivalent to S531L and D516V in E. coli) indicate that the reduced binding affinity is primarily due to a decrease in electrostatic interactions, particularly affecting residues like R454 which normally form stable hydrogen bonds with rifampicin. asm.orgfrontiersin.org

Fitness Compensatory Mutations in RNAP Subunits

Mutations conferring rifampicin resistance, especially those in the rpoB RRDR, can sometimes impose a fitness cost on the bacteria, potentially affecting growth rate or transcription efficiency. mdpi.comasm.orgfrontiersin.orgasm.org To counteract this fitness cost, bacteria may acquire secondary or compensatory mutations. mdpi.comasm.orgfrontiersin.org These compensatory mutations often occur in the genes encoding other subunits of RNA polymerase, namely rpoA (α-subunit) and rpoC (β'-subunit), or sometimes in other regions of rpoB outside the RRDR. mdpi.comasm.orgwho.intfrontiersin.orgnih.gov

Studies have shown that compensatory mutations in rpoA and rpoC can ameliorate the fitness cost associated with common resistance mutations like rpoB S450L. mdpi.comasm.orgfrontiersin.org These mutations may restore transcription efficiency and growth rate, potentially enhancing the transmission of resistant strains. mdpi.comfrontiersin.org While the exact mechanisms of compensation are still being characterized, some compensatory mutations in rpoC are located on the interface surface between the rpoB and rpoC subunits, suggesting they might influence the interaction and function of the RNAP complex. who.int

Data from studies on clinical isolates highlight the prevalence of compensatory mutations. In one analysis of rifampicin-resistant M. tuberculosis strains, 60.4% harbored potential compensatory mutations in rpoA, rpoC, or rpoB. asm.org These compensatory mutations were more frequently observed in strains with high-level rifampicin resistance. asm.org

Here is a summary of observed compensatory mutations in M. tuberculosis:

GeneMutation Examples (M. tuberculosis numbering)Associated Primary rpoB MutationPotential EffectSource
rpoANot specifically detailed in sourcesrpoB RRDR mutationsAmeliorate fitness cost mdpi.comasm.org
rpoCS428T, L507V, A734V, I997V, V1252L/MrpoB RRDR mutations, particularly S450LAmeliorate fitness cost, restore transcription efficiency mdpi.comasm.orgwho.intfrontiersin.org
rpoBV170F, I491F, V534M, I1106TrpoB RRDR mutations, particularly S450LCompensatory effects tandfonline.comfrontiersin.orgnih.gov

Intrinsic Resistance Due to Refractory RNAP

Some bacterial species exhibit intrinsic resistance to rifamycins due to the inherent properties of their RNA polymerase, making it refractory to inhibition by these antibiotics. microbiologyresearch.orgnih.govbiorxiv.org This type of resistance is not acquired through mutation but is a characteristic of the organism's native RNAP structure. Examples of bacteria with intrinsically resistant RNAP include certain spirochetes and mollicutes. microbiologyresearch.org This refractoriness can be linked to specific amino acid differences in the RNAP structure compared to susceptible bacteria, such as the presence of asparagine at a consensus codon (equivalent to 531) instead of serine. nih.gov

Enzymatic Inactivation of Rifamycins

Beyond target modification, bacteria can also develop resistance through enzymatic inactivation of this compound molecules. acs.orgpnas.orgpnas.orgsci-hub.senih.gov This mechanism is particularly diverse in environmental bacteria and actinomycetes but is also observed in some pathogenic species. acs.orgpnas.orgsci-hub.senih.gov

Several types of enzymes are involved in this compound inactivation:

ADP-ribosyltransferases (Arrs): These enzymes catalyze the transfer of ADP-ribose from NAD⁺ to the this compound molecule, typically at the hydroxyl group linked to C23 of the ansa chain. acs.orgpnas.orgsci-hub.senih.gov This modification sterically blocks the productive interaction of the this compound with RNA polymerase. acs.orgsci-hub.senih.gov Mycobacterium smegmatis is known to produce Arr enzymes that inactivate rifampicin through ADP-ribosylation. wikipedia.orgpnas.org Mycobacterium abscessus also exhibits intrinsic this compound resistance mediated by an ADP-ribosyltransferase. biorxiv.orgnih.govasm.org

Glycosyltransferases: These enzymes modify rifamycins by transferring a glucose moiety from UDP-glucose, also commonly targeting the hydroxyl group at position C23. acs.orgsci-hub.senih.gov

Phosphotransferases (RPH): Unlike typical kinases, this compound phosphotransferases are ATP-dependent dikinases that transfer the β-phosphate of ATP to the C21 hydroxyl of the this compound ansa bridge. acs.orgpnas.orgsci-hub.senih.gov This modification of a key RNA polymerase binding group prevents productive complex formation. acs.orgsci-hub.senih.gov

Monooxygenases: These FAD-dependent enzymes hydroxylate the naphthoquinone core of rifamycins. acs.orgsci-hub.senih.gov This hydroxylation can lead to the untethering of the ansa chain from the naphthyl moiety, disrupting the essential 3D shape required for RNAP binding and inhibition. acs.orgsci-hub.senih.gov

These enzymatic mechanisms directly alter the chemical structure of the this compound, rendering it inactive, in contrast to target-mediated resistance which affects the interaction between the unmodified drug and its target. sci-hub.se The presence and diversity of these enzymes contribute significantly to the this compound resistome in various microbial populations. acs.orgpnas.orgsci-hub.senih.gov

ADP-Ribosyltransferases (Arr Enzymes)

ADP-ribosyltransferases (ARTs) are a class of enzymes that catalyze the transfer of an ADP-ribose moiety from NAD⁺ to an acceptor molecule. biorxiv.org Arr enzymes, a specific group of ARTs, are known to inactivate rifamycins through ADP-ribosylation. biorxiv.orgnih.govnih.govresearchgate.netpnas.org This mechanism was initially identified in Mycolicibacterium smegmatis. biorxiv.orgnih.govpnas.org

Arr enzymes catalyze the transfer of ADP-ribose from the cofactor NAD⁺ to the hydroxyl group located at the C23 position of the this compound antibiotic. sci-hub.seacs.orgresearchgate.netbiorxiv.orgresearchgate.netpnas.orgresearchgate.net This modification occurs on the ansa chain of the antibiotic, specifically at the C23 hydroxyl, which is crucial for engaging with the bacterial RNA polymerase. sci-hub.sepnas.org The addition of the ADP-ribose group at this position sterically hinders the productive interaction between the this compound molecule and RNAP, thereby blocking transcription and conferring resistance. sci-hub.seacs.orgresearchgate.netresearchgate.netresearchgate.net The ADP-ribosylation of rifampin in M. smegmatis involves an inversion of configuration at C1 of the NAD⁺-derived ribose. nih.govpnas.org

Despite often showing low amino acid sequence similarity to other known ARTs, Arr enzymes share structural homology with ADP-ribosyltransferases important in eukaryotic biology, such as poly(ADP-ribose) polymerases (PARPs), and bacterial toxins. nih.govnih.gov Structural analysis of Arr-ms from M. smegmatis revealed this structural similarity, particularly within the NAD⁺ binding cleft, despite the lack of significant sequence homology. nih.gov This suggests a common evolutionary origin for these enzymes despite their diverse functions and sequences. sci-hub.senih.gov

Genes encoding predicted Arr enzymes (arr genes) are widely distributed in the genomes of both pathogenic and nonpathogenic bacteria. nih.govnih.gov Initially identified on the chromosome of Mycolicibacterium smegmatis, arr genes have also been found on plasmids in Proteobacteria. nih.govresearchgate.net In silico analysis of a large number of bacterial genomes and metagenomes revealed the prevalence of the arr gene in thousands of chromosomes and hundreds of plasmids across various phyla, including Actinobacteria, Proteobacteria, Firmicutes, and Bacteroidetes. nih.govresearchgate.net The presence of arr genes in different genomic contexts, including transposons and integrons, highlights their potential for horizontal transfer and spread among bacterial populations. nih.govnih.govresearchgate.net Arr sequences associated with rifampin resistance have been observed across bacterial phylogeny, indicating that their association with the resistance phenotype is maintained despite sequence diversity. nih.govresearchgate.net Key residues in Arr enzymes are highly conserved, which is thought to contribute to their consistent function in conferring this compound resistance. nih.govresearchgate.net

Glycosyltransferases

This compound glycosyltransferases (Rgts) represent another enzymatic mechanism of this compound inactivation. sci-hub.seacs.orgresearchgate.netnih.gov Similar to Arr enzymes, these enzymes modify the hydroxyl group at the C23 position of rifamycins. sci-hub.seacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The mechanism involves the transfer of a glucose moiety from a donor molecule, typically UDP-glucose, to the C23 hydroxyl. sci-hub.seacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net This glycosylation at C23 disrupts the interaction of the this compound with RNAP, leading to resistance. sci-hub.seresearchgate.net this compound glycosylation was first described in Nocardia brasiliensis and has been identified in various soil Streptomyces isolates. sci-hub.se

Phosphotransferases (ATP-Dependent Dikinases)

This compound phosphotransferases are ATP-dependent dikinases that inactivate rifamycins through phosphorylation. sci-hub.seacs.orgresearchgate.netnih.govpnas.orgresearchgate.net Unlike many other antibiotic resistance kinases that transfer the γ-phosphate of ATP, this compound phosphotransferases transfer the β-phosphate of ATP to the C21 hydroxyl group of the this compound ansa bridge. sci-hub.seacs.orgresearchgate.netnih.gov This modification at C21 is located on a critical group involved in RNA polymerase binding, and its phosphorylation blocks the productive formation of the RNAP-rifamycin complex. sci-hub.seacs.orgnih.gov This enzymatic family, known as rifampin phosphotransferase (RPH), is widespread in both environmental and pathogenic bacteria. pnas.orgresearchgate.net Structural studies of RPH have revealed a mechanism involving a histidine-containing swivel domain that moves between ATP- and rifampin-binding sites to facilitate phosphate (B84403) transfer. pnas.orgresearchgate.net

Monooxygenases

This compound monooxygenases, also known as Rox enzymes, are FAD-dependent enzymes that contribute to this compound resistance through hydroxylation. sci-hub.seacs.orgresearchgate.netnih.govebi.ac.ukfrontiersin.org These enzymes hydroxylate the naphthoquinone core of the this compound molecule. sci-hub.seacs.org This hydroxylation can lead to the untethering of the ansa chain from the naphthyl moiety, thereby disrupting the essential three-dimensional shape required for effective binding to and inhibition of RNA polymerase. sci-hub.seacs.org The result is the inactivation of the antibiotic. sci-hub.seacs.org Rox enzymes belong to the group A flavin monooxygenases and have been found in various bacteria, including Nocardia farcinica, Streptomyces, and Rhodococcus species. frontiersin.orgmdpi.com The hydroxylation catalyzed by Rox enzymes, specifically at the C-2 position, leads to the linearization and degradation of this compound antibiotics. frontiersin.org

Efflux and Reduced Permeability Mechanisms

Efflux pumps are active transporters that extrude antibiotics from the bacterial cell, thereby lowering the intracellular concentration below inhibitory levels. mdpi.comfrontiersin.org Reduced permeability, particularly in Gram-negative bacteria, can also limit the access of rifamycins to their intracellular target. frontiersin.orgoup.comasm.org

Role of Efflux Pumps (e.g., RifP)

Efflux pumps play a role in mediating this compound resistance. For instance, in Amycolatopsis mediterranei, the producer organism of this compound, the rifP gene encodes a transmembrane transporter belonging to the major facilitator superfamily (MFS). nih.govfrontiersin.orgnih.gov RifP functions as a hydrogen/drug antiporter, actively exporting this compound out of the cell using an electrochemical proton gradient. nih.govfrontiersin.org Silencing of the rifP gene in A. mediterranei has been shown to decrease the extracellular concentration of this compound B, indicating its role in antibiotic export and self-resistance. nih.govresearchgate.net While the primary mechanism of resistance in clinical isolates of Mycobacterium tuberculosis is often rpoB mutation, studies have also investigated the potential impact of efflux pump genes such as mmpL2, mmpL5, Rv0194, and Rv1250 in mediating rifampicin resistance. nih.govplos.orgplos.org Some of these efflux pumps, like Rv0194 and mmpL5, were found to be upregulated in a greater proportion of rifampicin-resistant isolates compared to susceptible ones, suggesting a potential role in resistance, although further investigation is needed to establish a definitive association. plos.orgplos.org Efflux-mediated transport has also been observed to contribute to the poor and variable intestinal absorption of rifampicin in studies using rat models. nih.gov

Phenotypic Resistance and Tolerance Phenomena

Beyond stable genetic resistance, bacteria can exhibit phenotypic resistance and tolerance to rifamycins, which are temporary or non-heritable states allowing survival or reduced killing in the presence of the antibiotic. researchgate.netnih.govpnas.org Tolerance is characterized by a reduced rate of bacterial cell death, while phenotypic resistance may involve survival and even growth at antibiotic concentrations that would kill the majority of the population. researchgate.netnih.gov

Role of Bacterial Biofilm Formation (e.g., Pellicles)

Bacterial biofilm formation is a significant factor contributing to phenotypic resistance and tolerance to rifamycins. researchgate.netmdpi.com Biofilms are complex communities of bacteria embedded in an extracellular matrix, which provides a protective barrier against antibiotics and the host immune response. contagionlive.comfrontiersin.orgmdpi.com Bacteria within biofilms, particularly in the deeper layers, can exhibit reduced metabolic activity and slower growth rates compared to planktonic (free-floating) cells, leading to slower antibiotic uptake. contagionlive.com The biofilm matrix itself can also act as a diffusion barrier, further limiting antibiotic penetration. contagionlive.com These factors can make bacteria within biofilms significantly more resistant to antibiotics, including rifampicin, with resistance levels reported to be 10 to 1000 times higher than those of planktonic bacteria. contagionlive.com

Rifampicin has been shown to penetrate staphylococcal biofilms effectively both in vitro and in vivo. contagionlive.commdpi.comnih.gov Its ability to penetrate biofilms and target bacteria in the sessile growth phase contributes to its role in treating biofilm-associated infections, particularly those caused by Staphylococcus aureus. contagionlive.commdpi.com However, the efficacy of rifampicin against bacteria within biofilms can be contradictory, and the emergence of rifampicin-resistant strains is a frequent concern during therapy for biofilm-associated infections. nih.gov

Pellicle formation, a type of biofilm that forms at the liquid-air interface, also contributes to this compound tolerance. Studies have investigated the activity of this compound derivatives against bacteria grown in pellicles. For example, a C25-modified this compound derivative showed a qualitative reduction in pellicle formation of Mycobacterium abscessus compared to rifampicin, and also decreased the number of viable cells within the pellicles. nih.gov Mutations conferring rifampicin resistance in the rpoB gene have also been shown to have pleiotropic effects, including defective phenotypes in pellicle formation in some bacterial species like Bacillus velezensis. nih.govfrontiersin.org Furthermore, sub-inhibitory concentrations of rifampicin have been observed to stimulate biofilm production in Staphylococcus aureus isolates, highlighting a complex relationship between rifampicin and biofilm formation. openmicrobiologyjournal.com

Table 1: Key Proteins and Genes Involved in this compound Resistance Mechanisms

Protein/Gene NameRole in Resistance MechanismAssociated Bacteria (Examples)PubChem CID (if applicable)
RifPEfflux pump exporting this compoundAmycolatopsis mediterranei-
RifQTranscriptional repressor of rifPAmycolatopsis mediterranei-
Rv0194Efflux pump (potential role in resistance)Mycobacterium tuberculosis-
MmpL5Efflux pump (potential role in resistance)Mycobacterium tuberculosis-
rpoBEncodes RNAP β-subunit, target of this compoundVarious bacteria, including M. tuberculosis, S. aureus-

Table 2: Impact of Rifampicin on Mycobacterium abscessus Pellicle Formation

Treatment (10 µg/mL)Macroscopic Pellicle Appearance (72h)Viable Cell Counts in Pellicles (CFU/mL) (Normalized to 0h)
DMSO (Control)Retained reticular formation~1 (Stable/Slight Increase)
Rifampicin (RMP)Retained reticular formation~0.8 (Slight Decrease)
Rifabutin (B1679326) (RBT)Qualitative reduction~0.1 (Significant Decrease)
5j (this compound derivative)Qualitative reduction<0.01 (Substantial Decrease)
Amikacin (AMK)Qualitative reduction<0.01 (Substantial Decrease)

Note: Data in Table 2 is based on qualitative observations and normalized viable cell counts from research findings. nih.gov

Rifamycin Derivatives and Rational Design Strategies

Semisynthetic Derivative Development

The development of semisynthetic rifamycin derivatives has been a cornerstone in enhancing the therapeutic profile of this class of antibiotics. Hundreds of such derivatives have been prepared through chemical modifications of the basic this compound structure. psu.edu The goal of these modifications has primarily been to achieve better oral absorption, more prolonged blood levels, and increased activity against specific bacterial infections, notably mycobacteria and Gram-negative bacteria. psu.edu

Key Derivatives (e.g., Rifampicin (B610482), Rifabutin (B1679326), Rifapentine)

Several key semisynthetic this compound derivatives have been developed and are widely used clinically. These include rifampicin (also known as rifampin), rifabutin, and rifapentine (B610483). wikipedia.orgnih.gov

Rifampicin, introduced in 1966, was a significant advancement as the first orally active this compound derivative. wikipedia.org It contains a methylpiperazine group appended to the C-3 position of the this compound naphthalene (B1677914) ring system. nih.gov This modification improved its oral bioavailability and potency against Mycobacterium tuberculosis. nih.gov Rifampicin is a cornerstone in the treatment of tuberculosis and is also used in combination therapies for other bacterial infections, including drug-resistant Staphylococcus aureus. nih.govpnas.org

Rifabutin, a derivative of this compound S, was developed in 1975 and became available in the US market in 1992. wikipedia.org It is used to treat tuberculosis and prevent Mycobacterium avium complex (MAC) infections, particularly in individuals with HIV/AIDS due to fewer drug interactions compared to rifampicin. nih.govwikipedia.org

Rifapentine, synthesized in 1965 and introduced to the US market in 1998, is another important derivative used in tuberculosis treatment. wikipedia.orgwikipedia.org It is slightly more potent than rifampicin and exhibits a longer half-life, leading to increased exposure. nih.gov

Another derivative, rifaximin, is poorly absorbed orally and is primarily used for treating gastrointestinal infections. wikipedia.orgnih.gov

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound structure impact their antibacterial activity and pharmacological properties. psu.edu These studies have revealed critical structural requirements for activity. For instance, the hydroxyl group at position C-8 of the chromophoric moiety is essential for antimicrobial activity. psu.edu Modifications or elimination of the hydroxyl groups at positions C-21 and C-23 generally result in significant decreases in activity. psu.edu Changes in the ansa chain can also lead to much less active compounds, particularly if they cause significant alterations in the ansa chain's conformation. psu.edumdpi.com

Modifications at the C-3 and C-4 positions of the naphthoquinone core have been found to be well-tolerated and represent important sites for generating structurally diverse this compound derivatives with altered pharmacological properties. nih.govresearchgate.net Crystal structures of this compound-RNAP complexes show that substituents at the C-3 and C-4 positions extend into an open space in the RNAP active site, adjacent to the nucleotide binding pocket. nih.govresearchgate.net

Synthetic Modification Approaches

Beyond semisynthetic approaches, synthetic modifications have been explored to create novel this compound derivatives with improved properties, particularly in overcoming resistance mechanisms.

Chemical Modification at Naphthoquinone Core (e.g., C-3, C-4)

Chemical modifications at the naphthoquinone core, particularly at the C-3 and C-4 positions, have historically yielded significant improvements in the pharmacological properties of rifamycins (B7979662). nih.govfrontiersin.org The vast majority of this compound derivatives that retain potent antibiotic activity and are currently in clinical use are modified at these positions. nih.gov These modifications can influence properties such as oral bioavailability and activity against specific bacterial strains. nih.govfrontiersin.org For example, the addition of a methylpiperazine group at the C-3 position led to rifampicin with improved oral bioavailability compared to this compound SV. nih.gov Modifications at the C-3 and C-4 positions are tolerated because they extend into an open space within the RNAP active site. researchgate.net

Ansa-Chain Modifications

Modifications to the ansa chain of the this compound structure have also been investigated, although changes in this region can be more complex and have often resulted in reduced activity. psu.edumdpi.com However, recent research has explored ansa-chain modifications, particularly at the C25 position, to address issues like antibiotic resistance. pnas.orgpnas.org

C25-Modified this compound Derivatives for Resistance Overcoming

Resistance to rifamycins can arise through various mechanisms, including mutations in the rpoB gene encoding the RNAP β-subunit and enzymatic inactivation of the antibiotic. pnas.orgoup.com One significant resistance mechanism, particularly in Mycobacterium abscessus, is ADP-ribosylation mediated by the enzyme Arr. pnas.orgoup.comnews-medical.netd-nb.info This enzyme modifies the this compound molecule, rendering it inactive. news-medical.netd-nb.info

C25-modified this compound derivatives have emerged as a strategy to overcome this specific resistance mechanism. pnas.orgpnas.orgoup.comnews-medical.net Modifications at the C25 position, such as the addition of a carbamate (B1207046) group, can block the enzymatic inactivation by Arr while maintaining the derivative's ability to bind to the RNAP target. pnas.orgpnas.orgoup.comnews-medical.net Studies have shown that C25-substituted carbamate series of this compound analogs exhibit significantly improved potency against M. abscessus compared to existing drugs like rifabutin. news-medical.net These modifications are strategically designed to overcome the bacterium's intrinsic resistance mechanisms. news-medical.net

Research findings indicate that while the size of the C-25 substituent is important, the physicochemical properties also play a role in the activity of these derivatives against resistant strains. tamiu.edu Some C25-modified derivatives have demonstrated potent bactericidal activity against both replicating and nonreplicating bacteria, including intracellular bacteria. news-medical.net

Table 1: Key this compound Derivatives and Properties

DerivativeOriginKey Structural Modification(s)Noteworthy Property / Use
This compound SVNatural-Precursor for semisynthetic derivatives
RifampicinSemisyntheticC-3 methylpiperazine groupImproved oral bioavailability, potent anti-TB activity
RifabutinSemisyntheticDerivative of this compound SUsed in HIV/AIDS patients, active against MAC
RifapentineSemisyntheticC-3 modificationLonger half-life than rifampicin
RifaximinSemisyntheticC-3/C-4 side groupPoorly absorbed, used for GI infections, evades ADP-ribosylation in M. abscessus nih.gov

Table 2: Activity of this compound Derivatives Against Nontuberculous Mycobacteria (MIC90 values, µg/mL)

SpeciesRifampinRifapentineRifaximinRifabutin
M. avium complex0.25-1>64>64≤0.062-0.5 asm.org
M. kansasii>64>64>64≤0.062 asm.org
M. abscessus>64>64>6416 asm.org
Design to Block ADP-Ribosylation While Maintaining RNAP Binding

A significant mechanism of resistance to rifamycins in some bacteria, such as Mycobacterium abscessus, involves the inactivation of the antibiotic through ADP-ribosylation catalyzed by bacterial enzymes like Arr. nih.govnih.gov This modification typically occurs at the C23 position of the this compound structure. nih.gov

Rational design efforts have aimed to modify the this compound ansa-chain to prevent this ADP-ribosylation while preserving the drug's ability to bind to bacterial RNAP. nih.govnih.gov Structure-based approaches, utilizing the 3D structure of mycobacterial RNAP in complex with rifampicin, have guided these modifications. nih.gov By strategically altering the ansa-chain, researchers have developed novel this compound analogs that can bypass Arr-mediated resistance. nih.govnih.gov Studies have shown that potent analogs designed with this strategy can overcome ADP-ribosylation, restoring their intrinsic activity and demonstrating significant antibacterial efficacy in vivo. nih.gov

Polyketide Backbone Modifications (e.g., 24-Desmethylrifamycins)

Modifications to the polyketide backbone of this compound can lead to derivatives with altered biological activities. One example involves the generation of 24-desmethylrifamycins. nih.gov this compound B, produced by Amycolatopsis mediterranei, serves as a precursor for clinically used this compound antibiotics. nih.gov

Research has demonstrated the successful generation of 24-desmethylrifampicin through modification of the this compound polyketide backbone. nih.gov This involved converting 24-desmethylthis compound S to 24-desmethylrifampicin. nih.gov Structural confirmation of 24-desmethylthis compound S has been achieved through techniques like MS, NMR, and X-ray crystallography. nih.govresearchgate.net Studies have shown that 24-desmethylrifampicin can exhibit excellent antibacterial activity, including against rifampicin-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net Some 24-desmethylthis compound B derivatives, such as 24-desmethylrifampicin and 24-desmethylthis compound, have shown significantly greater activity than rifampicin against multidrug-resistant M. tuberculosis strains. researchgate.net

Generation of Deoxy-Rifamycin Derivatives

The generation of deoxy-rifamycin derivatives involves modifications that result in the removal of oxygen atoms from the this compound structure. This can lead to novel compounds with potentially different properties.

Studies have reported the isolation of 8-deoxy-rifamycin derivatives from mutant strains of Amycolatopsis mediterranei. semanticscholar.org For instance, eleven 8-deoxy-rifamycin derivatives and several known analogues were isolated from a mutant strain where the rifT gene, potentially responsible for dehydrogenation, was deleted. semanticscholar.org The structures of these derivatives have been elucidated using spectroscopic data, including 1D and 2D NMR and high-resolution ESI mass spectra. semanticscholar.org Some of these 8-deoxy-rifamycin derivatives have shown antibacterial activity against Staphylococcus aureus. semanticscholar.org Another example includes 3-amino-4-deoxy-4-imino this compound S. nih.gov Rifaximin is also described as a 4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4-c]this compound SV derivative. daneshyari.com

Computational and Structural Biology in Rational Design

Computational and structural biology techniques play a vital role in the rational design of this compound derivatives. These methods provide insights into the interaction of rifamycins with their target and help guide structural modifications.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are computational techniques used to study the three-dimensional structure and flexibility of this compound molecules and their interactions with biological targets. These methods can help predict how different modifications to the this compound structure might affect its binding affinity and activity. By analyzing the preferred conformations of this compound derivatives, researchers can design molecules that are more likely to fit into the active site of bacterial RNAP or evade resistance mechanisms.

Structure-Based Drug Design for Target Engagement and Resistance Circumvention

Structure-based drug design utilizes the known three-dimensional structures of biological targets, such as bacterial RNAP, to design ligands (drug molecules) that bind with high affinity and specificity. nih.gov For rifamycins, this involves studying the co-crystal structures of rifamycins bound to bacterial RNAP. nih.gov

Advanced Research Methodologies and Applications

Spectroscopic and Structural Elucidation Techniques

Spectroscopic and crystallographic methods provide high-resolution insights into the molecular structure of rifamycin and its complexes, which is crucial for understanding its function and for the rational design of new derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR have been employed to assign the complex spectra of these molecules. researchgate.net Techniques such as 2D homo- and heteronuclear correlation NMR spectroscopy, along with proton exchange with deuterium (B1214612) and selective proton decoupling, have been instrumental in assigning the chemical shifts of rifabutin (B1679326) and its derivatives, as well as other well-known ansamycins like this compound S and rifampicin (B610482). researchgate.net

In biosynthetic studies, ¹³C labeling is a key technique. By feeding the producing organism with ¹³C-labeled precursors, researchers can trace the incorporation of these labels into the this compound backbone. Subsequent ¹³C NMR analysis reveals the labeling pattern, providing definitive evidence for the biosynthetic origins of the carbon atoms in the molecule. This method has been essential in confirming the polyketide pathway's role in the formation of the ansa chain.

Recent research has also utilized NMR to characterize novel this compound analogues. For instance, the structure of 24-desmethylthis compound B, produced by a genetically engineered strain of Amycolatopsis mediterranei, was confirmed through ¹H and ¹³C NMR, which clearly showed the absence of a methyl group compared to the parent this compound B. researchgate.net Similarly, NMR was crucial in the structure elucidation of a new this compound analogue isolated from Salinispora arenicola, helping to identify functional group differences compared to this compound B and this compound S. ed.ac.ukbiorxiv.org

X-ray crystallography has provided atomic-level details of the interaction between this compound and its primary target, the bacterial DNA-dependent RNA polymerase (RNAP). The crystal structure of Thermus aquaticus RNAP in complex with rifampin was foundational, identifying the binding site on the β subunit and revealing the specific interactions between the ansa-naphthalene core of the antibiotic and the amino acid residues of the enzyme. nih.gov This structural information explains how this compound blocks the path of the elongating RNA transcript, preventing the synthesis of RNA molecules longer than a few nucleotides. nih.gov

Subsequent crystallographic studies of RNAP from other bacteria, such as Escherichia coli and Mycobacterium tuberculosis, in complex with different this compound derivatives like rifapentine (B610483), rifabutin, and novel benzoxazinorifamycins, have further illuminated the structure-activity relationships. nih.govlabmedica.com These studies have highlighted additional interactions, for instance, between the C-3/C-4 tails of some derivatives and the σ factor, providing insights for the design of new rifamycins (B7979662) with improved properties. nih.gov The determination of the crystal structure of M. tuberculosis RNAP, both alone and complexed with rifampin, has been particularly significant for the rational, structure-based drug discovery aimed at overcoming resistance. labmedica.com

The structural data from X-ray crystallography is also critical for understanding resistance mechanisms. Mutations in the rpoB gene, which encodes the β subunit of RNAP, can alter the binding pocket, reducing the affinity for rifamycins. Crystallographic analysis of these mutant enzymes can reveal the structural basis for this reduced affinity.

Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a highly sensitive and specific technique for the analysis of this compound and its metabolites. This method allows for the separation, detection, and identification of rifamycins and their biotransformation products in complex biological matrices. nih.govnih.gov

LC-ESI-HRMS has been instrumental in metabolic studies, enabling the identification of various metabolites of this compound in biological systems. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation. For example, a validated LC-MS/MS method has been developed for the simultaneous quantification of rifampin, rifabutin, rifapentine, and their major desacetyl metabolites in human plasma. nih.gov

This technique is also applied in the discovery of new this compound analogues from natural sources. An LC-MS-based metabolomics approach was used to study the production of rifamycins in Salinispora arenicola, monitoring the production of this compound W, S, and B under different culture conditions. mdpi.com Furthermore, LC-ESI-HRMS methods have been developed to detect and quantify impurities, such as nitrosamines, in rifampin and rifapentine drug substances and products. fda.gov

TechniqueApplication in this compound ResearchKey Findings
NMR Spectroscopy Structural elucidation of this compound and its derivatives; Biosynthetic pathway studies using ¹³C labeling.Confirmed the polyketide origin of the ansa chain; Enabled characterization of novel this compound analogues. researchgate.netresearchgate.neted.ac.ukbiorxiv.org
X-ray Crystallography Determination of the 3D structure of this compound-RNA polymerase complexes.Identified the binding site on the RNAP β subunit; Explained the mechanism of transcription inhibition and resistance. nih.govlabmedica.com
Mass Spectrometry (LC-ESI-HRMS) Analysis of this compound metabolites in biological samples; Discovery of new this compound analogues.Enabled simultaneous quantification of multiple rifamycins and their metabolites; Aided in the identification of novel rifamycins from microbial cultures. nih.govmdpi.comfda.gov

Genetic and Genomic Approaches

The advent of genomics has revolutionized the study of natural products like this compound, providing powerful tools to investigate their biosynthesis and the mechanisms of resistance at a genetic level.

The complete genome sequencing of this compound-producing actinomycetes, such as Amycolatopsis mediterranei, has been a landmark achievement. szmicroread.comnih.govasm.org The availability of the genome sequence allows for the identification and characterization of the this compound biosynthetic gene cluster (rif cluster). nih.gov This cluster contains the genes encoding the polyketide synthase (PKS) responsible for the formation of the ansa chain, as well as genes for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit and for subsequent modifications of the polyketide backbone. nih.gov

Functional genomics approaches, such as gene disruption and heterologous expression, have been used to elucidate the function of individual genes within the rif cluster. nih.gov For instance, disruption of PKS genes has been shown to abolish this compound production, confirming their essential role. nih.gov These genetic manipulations also hold the potential for combinatorial biosynthesis, where genes from different pathways are combined to create novel this compound analogues.

Genome mining, a process of searching genome sequences for biosynthetic gene clusters, has expanded the known diversity of potential this compound producers. A recent study identified a this compound-like gene cluster in Actinomadura sp. isolated from the Taklamakan Desert, and activation of this silent gene cluster led to the production of a this compound precursor. mdpi.com This demonstrates the potential of functional genomics to unlock novel chemical diversity.

Whole-genome sequencing (WGS) has become a powerful tool for the surveillance and prediction of antibiotic resistance. nih.gov In the context of this compound, WGS can be used to rapidly screen bacterial genomes for the presence of mutations in the rpoB gene, which are the primary cause of resistance. asm.org By comparing the rpoB sequence of a clinical isolate to a reference sequence, resistance-conferring mutations can be identified.

Beyond target gene mutations, genomic screening can also identify other genetic determinants of this compound susceptibility. A genome-wide screen in Escherichia coli using transposon sequencing (Tn-Seq) identified several cellular pathways, including iron acquisition, DNA repair, and aerobic respiration, that modulate the efficacy of rifampicin. nih.gov This suggests that the bactericidal activity of this compound is influenced by a broader network of cellular functions beyond its direct interaction with RNAP.

Metagenomic approaches, which involve the sequencing of DNA from entire microbial communities, can be used to screen for novel resistance genes from uncultured bacteria. semanticscholar.org Functional metagenomics, where a metagenomic library is expressed in a surrogate host, allows for the direct selection of clones that exhibit a resistance phenotype. This approach has the potential to uncover novel mechanisms of this compound resistance that may be present in the broader microbial world.

ApproachApplication in this compound ResearchKey Findings
Functional Genomics Identification and characterization of the this compound biosynthetic gene cluster in producer organisms.Elucidated the genetic basis of this compound biosynthesis; Enabled the production of novel this compound analogues through genetic engineering. szmicroread.comnih.govasm.orgnih.govmdpi.com
Genomic Screening Identification of mutations conferring this compound resistance; Discovery of novel genes and pathways influencing this compound susceptibility.Confirmed rpoB mutations as the primary mechanism of resistance; Identified additional cellular functions that modulate this compound efficacy. nih.govasm.orgnih.gov

Biochemical and Biophysical Studies

Bacteria have evolved sophisticated enzymatic defense mechanisms to inactivate rifamycins. These resistance enzymes modify the antibiotic's structure, preventing it from binding to its target, RNA polymerase (RNAP). Several classes of this compound-modifying enzymes have been identified, primarily in environmental mycobacteria and actinomycetes. nih.gov

ADP Ribosyltransferases: These enzymes catalyze the transfer of an ADP-ribose group from NAD+ to the hydroxyl group at position C23 of the this compound ansa bridge. This modification sterically hinders the antibiotic's interaction with RNAP. nih.gov

Glycosyltransferases: Similar to ADP ribosyltransferases, these enzymes modify the C23 hydroxyl group by transferring a glucose moiety from a UDP-glucose donor molecule. This also blocks the productive binding of this compound to its target. nih.gov

Phosphotransferases: Uniquely, these are ATP-dependent dikinases that transfer the β-phosphate of ATP to the C21 hydroxyl group of the ansa bridge. This modification disrupts a critical binding site required for RNAP inhibition. nih.gov

Monooxygenases: These FAD-dependent enzymes hydroxylate the naphthoquinone core of this compound. This action leads to the linearization of the ansa chain, destroying the three-dimensional shape necessary for binding to RNAP. nih.gov

In addition to resistance enzymes, metabolic enzymes in humans can modify rifamycins. Hepatic carboxylesterases (CES1 and CES2) and the serine esterase arylacetamide deacetylase (AADAC) are primarily responsible for metabolizing rifamycins into their 25-deacetylthis compound forms. nih.govdovepress.com Genetic variations in the genes encoding these enzymes can contribute to inter-individual differences in the pharmacokinetics of this compound drugs. nih.govdovepress.com

Table 1. Key Enzymes Modifying this compound Structure and Function
Enzyme ClassFunctionMechanism of ActionEffect on this compound
ADP RibosyltransferasesResistanceAdds ADP-ribose to C23 hydroxylInactivation via steric hindrance
GlycosyltransferasesResistanceAdds glucose to C23 hydroxylInactivation via steric hindrance
PhosphotransferasesResistanceAdds phosphate (B84403) to C21 hydroxylInactivation by modifying a key binding group
MonooxygenasesResistanceLinearizes the ansa chainInactivation by destroying 3D structure
Carboxylesterases (CES1/CES2)MetabolismDeacetylationConversion to 25-deacetylrifamycins
Arylacetamide Deacetylase (AADAC)MetabolismDeacetylationConversion to 25-deacetylrifamycins

The rise of this compound-resistant bacteria, particularly Mycobacterium tuberculosis (MTB), has necessitated the discovery of new inhibitors that can bypass existing resistance mechanisms. nih.gov High-throughput screening (HTS) provides a powerful platform to rapidly screen vast chemical libraries for novel antibacterial compounds. nih.govnews-medical.net

One innovative HTS assay was developed to identify new inhibitors of bacterial RNAP, including this compound-resistant variants. This in vitro plasmid-based transcription assay utilizes a malachite green aptamer (MGA) as a detection method for RNA transcription. nih.govresearchgate.net The assay was miniaturized for a 384-well plate format, enabling the screening of large compound libraries. In one campaign, 150,000 compounds were screened against an Escherichia coli RNAP homolog of the most common this compound-resistant MTB mutant. nih.gov This screen identified ten compounds with inhibitory activity against both wild-type and this compound-resistant RNAPs from E. coli and MTB. nih.gov Such cell-free assays are crucial for finding compounds that directly target the bacterial enzyme, forming a basis for the development of new classes of antibiotics.

The antibacterial activity of rifamycins stems from their potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). nih.govresearchgate.net In vitro transcription assays have been fundamental in elucidating this mechanism. Rifamycins bind non-covalently to a deep pocket within the β-subunit of the RNAP core enzyme, encoded by the rpoB gene. nih.govacs.org

The binding site is located approximately 12 Å away from the enzyme's active site but directly in the path of the elongating RNA transcript. nih.gov Structural and biochemical studies have shown that this compound does not prevent the initial steps of transcription, such as promoter binding or the formation of the first phosphodiester bond. acs.org Instead, it physically blocks the extension of the nascent RNA chain beyond a length of two to three nucleotides. nih.govacs.org Once the RNA chain grows longer than this, the enzyme becomes insensitive to the antibiotic's effects. acs.org

Resistance to rifamycins is most commonly caused by point mutations in the rpoB gene, which alter the amino acid residues within or near the antibiotic's binding pocket. researchgate.netacs.org These mutations decrease the binding affinity of the drug for the enzyme. In vitro studies comparing wild-type and mutant RNAPs have quantified this effect. For example, clinically relevant MTB RNAP mutants (e.g., Asp435Val, His445Tyr, Ser450Leu) demonstrate an approximately 1000-fold or greater loss of affinity for rifamycins like rifampin and rifabutin compared to the wild-type enzyme. researchgate.net

Table 2. In Vitro Inhibition of Wild-Type vs. Resistant RNAP
This compound CompoundTarget RNAPRelative Binding AffinityMechanism of Inhibition
RifampinWild-Type Bacterial RNAPHigh (e.g., IC50 ~20 nM for E. coli)Binds to β-subunit, blocks RNA elongation
RifampinResistant (rpoB mutant) RNAPLow (>1000-fold decrease)Reduced binding affinity prevents inhibition
RifabutinWild-Type Bacterial RNAPHighBinds to β-subunit, blocks RNA elongation
RifabutinResistant (rpoB mutant) RNAPLow (but may retain some activity)Reduced binding affinity prevents inhibition

Advanced Screening Platforms for New Rifamycins

While target-based biochemical assays are useful, cell-based assays offer the advantage of screening compounds in a more biologically relevant context, accounting for factors like cell permeability and cytotoxicity. nih.govbroadinstitute.org A significant challenge in treating infections caused by intracellular pathogens like Staphylococcus aureus and MTB is the poor penetration of many antibiotics into host cells such as macrophages.

To address this, a novel three-color confocal fluorescence imaging assay has been developed to screen for compounds with intracellular activity. nih.govnih.govacs.org This assay uses human-derived macrophages infected with a green fluorescent protein (GFP)-tagged strain of S. aureus. nih.gov The automated, high-content screening platform monitors the survival of the intracellular bacteria in the presence of test compounds. The assay can distinguish between several outcomes:

Inactive: The bacteria kill the macrophages and multiply, similar to the negative control. acs.org

Extracellularly Active: The compound kills bacteria outside the host cells, but intracellular bacteria survive and eventually kill the macrophages. acs.org

Active but Cytotoxic: The compound kills both the bacteria and the host macrophages. acs.org

Intracellularly Active: The compound penetrates the macrophage, kills the intracellular bacteria, and allows the host cell to survive. acs.org

This powerful screening platform was successfully used to analyze marine natural product fractions, leading to the discovery of a new, active this compound analog from the bacterium Salinispora arenicola. nih.govnih.gov Such advanced, cell-based platforms are critical for identifying the next generation of rifamycins and other antibiotics effective against persistent, intracellular pathogens. nih.gov

Nanoscaled Chemical Analyses for Analog Discovery

Recent advancements in analytical techniques have enabled the discovery of novel this compound analogs from microbial sources, even when they are present in minute quantities. A key methodology in this endeavor is the integration of high-content screening assays with nanoscaled chemical analyses. This approach facilitates the identification of new, biologically active compounds from complex natural product extracts. acs.orgnih.gov

A notable application of this strategy involved the use of a confocal fluorescence imaging assay to screen for compounds effective against intracellular Staphylococcus aureus within macrophages. nih.gov This cell-based assay, combined with nanomole-scaled analytical techniques, led to the discovery of a previously undescribed this compound analog from the marine bacterium Salinispora arenicola. acs.orgbiorxiv.org The entire discovery process, from initial screening of chromatographically fractionated microbial extracts to the characterization of the active compound, was accomplished using less than one milliliter of each test fraction. nih.gov

The structural elucidation of the novel analog was achieved with just 520 micrograms of the purified substance. biorxiv.org This small quantity was sufficient to acquire a comprehensive dataset, including various Nuclear Magnetic Resonance (NMR) spectra (¹H-¹H gCOSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹H NOESY) and High-Resolution Mass Spectrometry (HRMS) data. biorxiv.org This level of sensitivity in analysis is crucial for exploring the vast chemical diversity of microbial sources, where promising antibiotic leads may exist as minor components of an extract. biorxiv.org This combined methodology represents a powerful new paradigm for the discovery of antimicrobial agents that are active against intracellular pathogens. acs.org

Broader Implications for Drug Discovery and Resistance Management

The study of this compound and its derivatives has far-reaching implications beyond its direct clinical use, influencing our understanding of antibiotic resistance, guiding the development of new drugs, and informing the creation of better diagnostic tools.

Understanding Antibiotic Resistance Evolution

This compound has served as a critical tool for understanding the molecular mechanisms and evolutionary pathways of antibiotic resistance. The primary mechanism of resistance to rifamycins is the modification of its target, the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene. acs.orgnih.gov Mutations in the rpoB gene lead to a decreased affinity of the enzyme for the antibiotic, which directly correlates with reduced susceptibility of the bacterium. acs.org While over 25 different resistance mutations in rpoB have been identified, they are not the sole mechanism of defense for bacteria. researchhub.com

Other resistance mechanisms have been described, including:

Drug Inactivation: Some bacteria possess enzymes that chemically modify and inactivate the antibiotic. A key example is ADP-ribosylation, catalyzed by Arr enzymes, which renders the this compound ineffective. nih.gov Other inactivation methods include glycosylation and phosphorylation. acs.org

Reduced Permeability: Certain bacteria, such as Mycobacterium smegmatis and Pseudomonas fluorescens, appear to have impeded cellular uptake of the antibiotic, preventing it from reaching its intracellular target. acs.orgresearchgate.net

Efflux Pumps: The overexpression of drug efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration. researchgate.net

Studying these varied mechanisms provides a broader understanding of how bacteria evolve in response to antibiotic pressure. For instance, research on Staphylococcus aureus has shown that the acquisition of rifampicin resistance is a dynamic process associated with a significant fitness cost to the bacterium, though it can also lead to an increased capacity for biofilm formation. nih.gov The knowledge of these evolutionary pathways is crucial for predicting and potentially circumventing future resistance trends.

Identification of Novel Antimicrobial Leads

The challenge of resistance has spurred intensive research into developing new this compound derivatives that can overcome existing resistance mechanisms. These efforts have led to the identification of several promising antimicrobial leads.

A key strategy has been the chemical modification of the this compound core structure. For example, derivatives with modifications at the C25 position of the ansa bridge have shown significant promise. nih.gov These C25-carbamate this compound derivatives are resilient to inactivation by ADP-ribosyl transferases, a common resistance mechanism in bacteria like Mycobacterium abscessus. nih.govnews-medical.net One such derivative, compound 5j , not only resists enzymatic inactivation but also demonstrates potent activity against both planktonic and intracellular forms of M. abscessus. nih.gov

Activity of this compound Derivatives Against M. abscessus ATCC 19977
CompoundModificationMIC (μg/mL)
Rifampicin (RMP)Standard>32
Rifabutin (RBT)Derivative4
5fC25 Carbamate (B1207046)8
5kC25 Carbamate2
5lC25 Carbamate4
5j C25 Benzyl Piperidine2

Furthermore, screening of extensive libraries of novel benzoxazinorifamycins has identified new chemical entities (NCEs) with improved potency against this compound-resistant strains of S. aureus. asm.orgnih.gov These NCEs, such as ABI-0043 and ABI-0094 , show significant activity against strains containing various single-amino-acid alterations in RpoB, the target of rifamycins. asm.orgnih.gov The discovery of entirely new analogs through techniques like nanoscaled chemical analysis further expands the pipeline of potential antimicrobial leads. acs.orgacs.org

Development of Diagnostics for Resistance Markers

The urgent need for rapid and accurate detection of drug-resistant infections, particularly multidrug-resistant tuberculosis (MDR-TB), has driven the development of advanced molecular diagnostics. Since rifampicin resistance is a key marker for MDR-TB, many of these diagnostics focus on identifying mutations in the rpoB gene. nih.govbroadinstitute.org

Rapid molecular methods have transformed TB diagnostics, offering significant advantages over traditional, slow culture-based methods. broadinstitute.org These tools allow for earlier initiation of effective therapy, which can improve patient outcomes and reduce the transmission of resistant strains. broadinstitute.org

Several diagnostic platforms are now available:

Line Probe Assays (LiPA): These assays are designed to detect the most common mutations in the rpoB gene, providing a rapid indication of rifampicin resistance. nih.gov

Xpert MTB/RIF: This automated, cartridge-based nucleic acid amplification test can simultaneously detect Mycobacterium tuberculosis and mutations conferring rifampicin resistance in under two hours. researchhub.comdovepress.com It has shown superior ability to detect borderline rifampicin resistance compared to phenotypic methods. dovepress.com

Nucleotide MALDI-TOF MS: This emerging technology offers a high-throughput and cost-effective method for detecting a wide range of rpoB gene mutations associated with resistance. nih.gov It demonstrates high sensitivity and specificity and can identify heteroresistance, where a population of both resistant and susceptible bacteria exists. nih.gov

The development and implementation of these diagnostics are critical components of global strategies to manage and control the spread of drug-resistant pathogens.

Exploration of Non-Antibiotic Activities (e.g., Reverse Transcriptase Inhibition, Antiviral, Anti-tumor Activity)

Beyond their antibacterial properties, rifamycins have been investigated for a range of other biological activities, opening avenues for their potential use in treating other diseases.

Reverse Transcriptase Inhibition: Certain this compound antibiotics have been shown to be inhibitors of the reverse transcriptase from Rauscher murine leukemia virus, an enzyme crucial for the replication of retroviruses. nih.gov This finding highlighted the potential for developing this compound-based antiretroviral agents.

Antiviral Activity: this compound derivatives have demonstrated activity against various viruses. They have been shown to inhibit the morphogenesis of poxviruses. nih.gov More recently, rifamycins, including rifampicin, rifapentine, and rifaximin, were found to suppress Yellow Fever Virus (YFV) infection, with IC50 values in the low micromolar range. researchgate.net Rifapentine also showed inhibitory effects against other flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV). researchgate.net

Antiviral Activity of Rifamycins Against Yellow Fever Virus (YFV)
CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI)
Rifapentine0.51142.9280.2
Rifampicin3.35>200>59.7
This compound SV4.31>200>46.4
Rifabutin2.52144.257.2
Rifaximin3.01>200>66.4

Anti-tumor Activity: Rifampicin has been reported to possess anti-tumor effects, acting through both direct and indirect mechanisms. It can directly inhibit the growth of various human cancer cell lines, although at higher concentrations than those required for its antibacterial effects. aacrjournals.org Perhaps more significantly, rifampicin exhibits potent anti-angiogenic properties, down-regulating a wide spectrum of genes associated with the formation of new blood vessels that tumors need to grow. aacrjournals.orgresearchgate.net This anti-angiogenic effect was found to be comparable to that of the well-known inhibitor endostatin. aacrjournals.org Additionally, rifampicin can enhance the accumulation and activity of conventional anti-cancer drugs in multidrug-resistant cancer cells by inhibiting the function of P-glycoprotein (P-gp), a key efflux pump. nih.gov Other derivatives, such as spin-labeled rifamycins, have also shown cytostatic effects on various tumor cell lines, including rat hepatoma and human fibrosarcoma cells. nih.gov

Q & A

Q. Table 1. Key Spectroscopic Parameters for this compound Derivatives

DerivativeUV λmax (nm)Molecular Ion (m/z)NMR Shifts (δ, ppm)
This compound P406, 350 (sh)7381.2–3.5 (CH3)
This compound Q416, 3197531.3–3.7 (CH2)
This compound O423, 5217521.1–3.4 (CH3)
Sources:

Q. Table 2. Clinical Recommendations for this compound Use in HIV-TB Cohorts

CD4<sup>+</sup> Count (cells/mm<sup>3</sup>)RegimenMonitoring Parameter
≥100DailySerum AUC0–24
<100Avoid intermittent dosingrpoB mutations
Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin
Reactant of Route 2
Rifamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.